Dehydro Ivabradine
Overview
Description
Molecular Structure Analysis
The molecular structure of Dehydro Ivabradine is represented by the molecular formula C27H34N2O5 . The compound has a molecular weight of 466.6 g/mol . The IUPAC name for Dehydro Ivabradine is 3- [3- [ [ (7 S )-3,4-dimethoxy-7-bicyclo [4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1 H -3-benzazepin-2-one .Scientific Research Applications
Electrophysiological Effects
Ivabradine shows potential antiarrhythmic actions due to its impact on cardiac electrophysiology. It influences the maximum rate of depolarization, repolarization, and spontaneous depolarization in cardiac cells. Its effect on the pacemaker current in the heart suggests applications in treating rhythm disturbances in ischemic heart disease (Koncz et al., 2011).
Channel Blockade and Repolarization
The drug has been found to interact with and block specific potassium channels (hERG), which are crucial for ventricular repolarization. This property might be relevant for the drug's potential in managing arrhythmias (Melgari et al., 2015).
Clinical Use in Cardiovascular Diseases
Clinical studies have shown that Ivabradine is effective in managing systolic heart failure and chronic stable angina. Its unique mechanism of action, distinct from other chronotropic agents, makes it a valuable option in specific patient populations (Koruth et al., 2017).
Pacemaker Channel Properties
Ivabradine selectively inhibits pacemaker f-channels in the cardiac sinoatrial node, which could be beneficial in reducing heart rates in certain cardiovascular conditions. Its use-dependent and channel-specific actions provide insights for further research and potential therapeutic applications (Bucchi et al., 2006).
Pharmacokinetics and Drug Development
Research on Ivabradine's crystal chemistry, stability, and degradation under various conditions contributes to the understanding of its pharmacokinetics. This knowledge is crucial for developing effective formulations and ensuring the drug's stability and efficacy (Masciocchi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRHFYHXNSUAO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583019 | |
Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Ivabradine | |
CAS RN |
1086026-31-4 | |
Record name | Dehydroivabradine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROIVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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